molecular formula C26H37Cl2FN2O2 B14708652 4'-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride CAS No. 21301-90-6

4'-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride

Cat. No.: B14708652
CAS No.: 21301-90-6
M. Wt: 499.5 g/mol
InChI Key: KEBOZJXUWKCXKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a fluorine atom on a benzene ring with a nucleophile, such as a piperazine derivative.

    Alkylation: The intermediate compound is then alkylated with an isopentyloxy group to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-phenoxybenzoic acid
  • 4-Fluoro-3-nitrophenyl azide
  • 4-Fluoro-3-methyl-α-PVP

Uniqueness

Compared to similar compounds, 4’-Fluoro-3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a propiophenone moiety

Properties

CAS No.

21301-90-6

Molecular Formula

C26H37Cl2FN2O2

Molecular Weight

499.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C26H35FN2O2.2ClH/c1-21(2)13-19-31-26(23-6-4-3-5-7-23)20-29-17-15-28(16-18-29)14-12-25(30)22-8-10-24(27)11-9-22;;/h3-11,21,26H,12-20H2,1-2H3;2*1H

InChI Key

KEBOZJXUWKCXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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